Ácido antranílico N-(2-amino-4-clorofenil)

Descripción general

Descripción

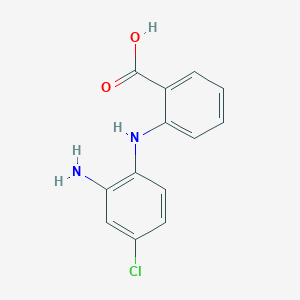

N-(2-Amino-4-chlorophenyl)anthranilic acid is an organic compound with the molecular formula C13H11ClN2O2. It is a derivative of anthranilic acid, where the amino and chloro substituents are positioned on the phenyl ring.

Aplicaciones Científicas De Investigación

N-(2-Amino-4-chlorophenyl)anthranilic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Amino-4-chlorophenyl)anthranilic acid can be synthesized through the reaction of 2-(4-chloro-2-nitrophenyl)amino-benzoic acid with reducing agents. The nitro group is reduced to an amino group under suitable conditions, typically using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of N-(2-Amino-4-chlorophenyl)anthranilic acid involves large-scale reduction processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Types of Reactions:

Oxidation: N-(2-Amino-4-chlorophenyl)anthranilic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of fully reduced amines.

Substitution: Formation of substituted anthranilic acid derivatives.

Mecanismo De Acción

The mechanism of action of N-(2-Amino-4-chlorophenyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to its observed biological effects .

Comparación Con Compuestos Similares

- N-Phenylanthranilic acid

- 4-Chloro-N-methylaniline

- 2-Amino-6-methylbenzoic acid

Comparison: N-(2-Amino-4-chlorophenyl)anthranilic acid is unique due to the presence of both amino and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to N-Phenylanthranilic acid, the chloro substituent enhances its potential for nucleophilic substitution reactions. The presence of the amino group differentiates it from 4-Chloro-N-methylaniline, providing additional sites for chemical modification .

Actividad Biológica

N-(2-Amino-4-chlorophenyl)anthranilic acid (CAS 67990-66-3) is an anthranilic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Amino-4-chlorophenyl)anthranilic acid features an anthranilic acid core modified with an amino group and a chlorine atom at the para position of the phenyl ring. This structural modification is crucial for its biological activity, influencing binding affinity and specificity towards various molecular targets.

The biological effects of N-(2-Amino-4-chlorophenyl)anthranilic acid are primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, which are mediators of pain and inflammation .

Key Mechanisms:

- Enzyme Inhibition: Interaction with COX-2 leading to decreased prostaglandin synthesis.

- Antimicrobial Activity: Potential effectiveness against multidrug-resistant strains of Neisseria gonorrhoeae and other pathogens .

1. Analgesic Properties

Research indicates that N-(2-Amino-4-chlorophenyl)anthranilic acid exhibits analgesic properties. In studies using the writhing test in mice, this compound demonstrated significant pain relief comparable to known analgesics like mefenamic acid .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly Neisseria gonorrhoeae. It was found to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/ml . Moreover, it exhibited selectivity against pathogenic bacteria while sparing beneficial commensal bacteria such as Lactobacillus spp., indicating a favorable safety profile for potential therapeutic applications .

3. Anti-inflammatory Effects

N-(2-Amino-4-chlorophenyl)anthranilic acid's anti-inflammatory effects have been linked to its ability to modulate cytokine production in infected cells. Studies demonstrated a reduction in pro-inflammatory cytokines in response to treatment with fenamic acids, including derivatives of anthranilic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-Amino-4-chlorophenyl)anthranilic acid is vital for optimizing its pharmacological properties. Modifications at various positions on the anthranilic acid scaffold can significantly alter its biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at para position | Enhances COX-2 inhibition |

| Additional aromatic groups | May improve binding affinity |

| Alterations in amino group | Can influence solubility and potency |

Case Study 1: Analgesic Efficacy

In a study investigating the analgesic efficacy of N-(2-Amino-4-chlorophenyl)anthranilic acid derivatives, it was found that modifications led to improved potency compared to traditional analgesics like mefenamic acid. The study utilized docking simulations to predict binding interactions with COX-2, revealing that certain derivatives exhibited enhanced analgesic activity due to better binding profiles .

Case Study 2: Antimicrobial Potency

A drug repurposing study identified N-(2-Amino-4-chlorophenyl)anthranilic acid as part of a broader class of fenamic acids effective against Neisseria gonorrhoeae. The compound not only inhibited bacterial growth but also demonstrated a low frequency of resistance mutations, suggesting its potential as a viable treatment option for resistant infections .

Propiedades

IUPAC Name |

2-(2-amino-4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVPMZFEYCGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346259 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-66-3 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid exert its analgesic effects?

A1: While the exact mechanism of action is still under investigation, docking studies suggest that 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid interacts with the cyclooxygenase-2 (COX-2) enzyme. [] COX-2 is a key enzyme involved in the inflammatory process, responsible for converting arachidonic acid into prostaglandins, which mediate pain and inflammation. The compound's interaction with COX-2 is believed to inhibit prostaglandin synthesis, thereby alleviating pain. Further research is needed to fully elucidate the binding interactions and downstream effects of this compound.

Q2: What is the structural characterization of 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid?

A2: The research paper provides the following details about the compound's structure:

- Characterization methods: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to characterize the synthesized compound. []

Q3: What is the SAR (Structure-Activity Relationship) information for 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid and its analogs?

A3: The study focuses on modifying the anthranilic acid scaffold, specifically derivatizing N-(2-Amino-4-chlorophenyl)anthranilic acid with a 3-chlorobenzoyl group. [] This modification led to a compound with improved analgesic activity compared to mefenamic acid, a known analgesic drug. [] This suggests that the 3-chlorobenzoyl moiety plays a crucial role in enhancing the compound's interaction with the COX-2 target. Further research exploring different substituents on the anthranilic acid core could unveil a more detailed SAR profile and potentially lead to even more potent analgesics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.